molecular formula C9H10O4 B584085 5-Hydroxy-2-methoxyphenyl acetate CAS No. 99179-72-3

5-Hydroxy-2-methoxyphenyl acetate

Cat. No. B584085
CAS RN: 99179-72-3
M. Wt: 182.175
InChI Key: HQRTWUHDOCDAJQ-UHFFFAOYSA-N
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Description

“5-Hydroxy-2-methoxyphenyl acetate” is an organic compound . It is also known as “Vanillin acetate” and has a molecular weight of 194.18 . It is used as an organic building block .


Synthesis Analysis

The synthesis of “5-Hydroxy-2-methoxyphenyl acetate” and its derivatives has been reported in several studies . For instance, one study reported the chemoselective reduction of vanillin acetate using sodium borohydride . Another study reported the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure .


Molecular Structure Analysis

The molecular structure of “5-Hydroxy-2-methoxyphenyl acetate” can be represented by the linear formula: CH3CO2C6H3-4-(CHO)-2-OCH3 . The compound has a solid form and a melting point of 77-79 °C .


Physical And Chemical Properties Analysis

“5-Hydroxy-2-methoxyphenyl acetate” is a solid compound with a melting point of 77-79 °C . It has a molecular weight of 194.18 and a linear formula of CH3CO2C6H3-4-(CHO)-2-OCH3 .

Scientific Research Applications

  • Metabolic Pathways in Rats : Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying metabolites that are structurally related to 5-Hydroxy-2-methoxyphenyl acetate. Their research sheds light on the metabolic pathways operative in rats for similar compounds (Kanamori et al., 2002).

  • Monoamine Metabolite Analysis : Studies like those by Sjöquist et al. (1973) and Swahn et al. (1976) have developed methods for determining monoamine metabolites in various human body fluids and tissues, utilizing compounds similar to 5-Hydroxy-2-methoxyphenyl acetate. These methods are crucial for understanding neurochemical changes in various physiological and pathological conditions (Sjöquist et al., 1973); (Swahn et al., 1976).

  • Antimitotic Agents in Cancer Research : Research by Zefirov et al. (2020) on 5-Hydroxymethyl-2-methoxyphenyl adamantane-1-acetate, a structurally related compound, indicates its role in inhibiting cell proliferation and affecting microtubules in cancer cells. This opens avenues for cancer treatment and understanding cell cycle regulation in oncology (Zefirov et al., 2020).

  • Photophysical and Biological Evaluation : Boscencu et al. (2017) synthesized unsymmetrical meso-tetrasubstituted phenyl porphyrins, including compounds related to 5-Hydroxy-2-methoxyphenyl acetate, for use in cancer photodynamic therapy. Their research highlights the potential of these compounds in theranostic applications for solid tumors (Boscencu et al., 2017).

  • Environmental Studies : Negreira et al. (2009) utilized a method involving compounds similar to 5-Hydroxy-2-methoxyphenyl acetate for the determination of UV absorbers in environmental water samples. This is vital for assessing the environmental impact of various chemical compounds (Negreira et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it may form combustible dust concentrations in air and is harmful if swallowed. It may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRTWUHDOCDAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741116
Record name 5-Hydroxy-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methoxyphenyl acetate

CAS RN

99179-72-3
Record name 5-Hydroxy-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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